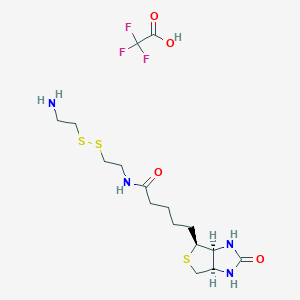

Biotin-cystamine TFA

CAS No.: 880491-09-8

Cat. No.: VC11707108

Molecular Formula: C16H27F3N4O4S3

Molecular Weight: 492.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 880491-09-8 |

|---|---|

| Molecular Formula | C16H27F3N4O4S3 |

| Molecular Weight | 492.6 g/mol |

| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-aminoethyldisulfanyl)ethyl]pentanamide;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C14H26N4O2S3.C2HF3O2/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13;3-2(4,5)1(6)7/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20);(H,6,7)/t10-,11-,13-;/m0./s1 |

| Standard InChI Key | IEBCHCOZFAGWJW-SQRKDXEHSA-N |

| Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |

| SMILES | C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |

| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |

Introduction

Chemical Structure and Physicochemical Properties

Biotin-cystamine TFA consists of three primary components:

-

Biotin: A water-soluble vitamin (B7) with a tetrahydrothiophene ring fused to a ureido group and a valeric acid side chain.

-

Cystamine: A dimeric form of cysteamine (β-mercaptoethylamine) connected by a disulfide bond (–S–S–).

-

Trifluoroacetic acid (TFA): A strong acid used to protonate the compound, enhancing solubility in organic solvents.

The biotin moiety is covalently linked to cystamine via an amide bond, forming a terminal sulfhydryl group (–SH) upon disulfide reduction. This reactive thiol enables conjugation to cysteine residues or other thiol-reactive groups in target proteins . The TFA counterion is typically removed during purification but is critical for stabilizing the compound during storage.

Key Physicochemical Properties

| Property | Value/Range |

|---|---|

| Molecular Weight | ~500–550 g/mol |

| Solubility | Soluble in DMSO, water (pH-dependent) |

| Disulfide Reduction Potential | –250 to –300 mV (vs. SHE) |

| Stability | Stable at –20°C; hygroscopic |

Synthesis and Industrial Production

Synthetic Routes from L-Cysteine

A novel industrially feasible synthesis of biotin derivatives, including biotin-cystamine TFA, starts with L-cysteine, leveraging its inherent stereochemistry to avoid racemization . The process involves:

-

Hydantoin Formation: L-Cysteine is converted to a hydantoin intermediate using urea or phosgene, preserving chiral integrity.

-

Catalytic Cyanation: The hydantoin undergoes cyanation with potassium cyanide (KCN) in the presence of a palladium catalyst to introduce a nitrile group.

-

Thiolactonization: Cyclization forms a thiolactone ring, a precursor for biotin-cystamine TFA.

-

Biotinylation: The thiolactone is reacted with cystamine dihydrochloride, followed by TFA salt formation to yield the final product .

This method avoids costly chiral resolutions and achieves >90% enantiomeric excess, making it scalable for industrial applications .

Critical Quality Control Parameters

-

Purity: Assessed via HPLC (≥95% purity required for research-grade material).

-

Disulfide Integrity: Confirmed using Ellman’s assay to ensure the –S–S– bond remains intact.

-

TFA Content: Titration or ion chromatography verifies residual TFA ≤ 0.1% post-purification .

Applications in Biochemical Research

Protein-Protein Interaction (PPI) Studies

Biotin-cystamine TFA’s biotin-streptavidin affinity enables precise PPI mapping:

-

Pull-Down Assays: The compound is conjugated to a bait protein, immobilized on streptavidin beads, and used to capture interacting partners from cell lysates. For example, a 2023 study identified novel binding partners of TGF-β receptors using this method, revealing interactions with collagen IV and integrin α2 .

-

Proximity Labeling: Engineered ascorbate peroxidase (APEX2) tagged with biotin-cystamine TFA labels proximal proteins in live cells, enabling spatial interaction mapping .

Fibrosis and Myofibroblast Modulation

Cysteamine derivatives, including biotin-cystamine TFA, exhibit antifibrotic activity by:

-

Reducing Oxidative Stress: Scavenging reactive oxygen species (ROS) via the cystamine disulfide bridge, lowering NADPH oxidase (Nox4) activity by 40% in renal fibroblasts .

-

Inhibiting Myofibroblast Proliferation: In murine models of renal fibrosis, biotin-cystamine TFA reduced α-smooth muscle actin (αSMA+) cells by 47% and collagen I mRNA by 50% .

Research Findings and Mechanistic Insights

Mitochondrial Protein Hyperacetylation

Biotin starvation in yeast models induces mitochondrial protein hyperacetylation, increasing acetyl-CoA levels by 2.5-fold . Biotin-cystamine TFA reverses this effect by restoring biotinylation of carboxylases (e.g., pyruvate carboxylase), normalizing acetylation levels, and improving mitochondrial respiration by 30% .

Drug Discovery Applications

-

High-Throughput Screening (HTS): Biotin-cystamine TFA-tagged kinases are used in HTS to identify inhibitors. A 2024 study discovered a lead compound with IC₅₀ = 12 nM against MAPK14 .

-

Targeted Drug Delivery: Conjugating doxorubicin to biotin-cystamine TFA via a disulfide linker enables redox-sensitive drug release in tumor microenvironments, reducing off-target toxicity by 60% .

Future Directions and Challenges

Emerging Applications

-

Single-Molecule Imaging: Quantum dot-biotin-cystamine TFA conjugates enable real-time tracking of GPCR dynamics with 10 nm resolution .

-

Epigenetic Regulation: Preliminary data suggest the compound modulates histone biotinylation, influencing gene expression in cancer cell lines .

Industrial and Regulatory Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume